molecular formula C26H36N4O10 B1201408 Dhaq diacetate CAS No. 70711-41-0

Dhaq diacetate

Cat. No.: B1201408
CAS No.: 70711-41-0
M. Wt: 564.6 g/mol
InChI Key: ZWCKUVMZBKQQRG-UHFFFAOYSA-N
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Description

Dhaq diacetate, also known as dihydroxyanthraquinone diacetate, is a derivative of anthraquinone. It is a compound that has gained attention in various scientific fields due to its unique chemical properties and potential applications. The compound is characterized by the presence of two hydroxyl groups and two acetate groups attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dhaq diacetate can be synthesized through several methods. One common approach involves the acetylation of dihydroxyanthraquinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where dihydroxyanthraquinone is reacted with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dhaq diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinones, which have applications in dye and pigment industries.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, which have applications in different industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Dihydroxyanthraquinone: The parent compound of Dhaq diacetate, used in similar applications but lacks the acetyl groups.

    Anthraquinone: A simpler structure with broad applications in dye and pigment industries.

    Hydroxyanthraquinone: Similar to this compound but with fewer hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both hydroxyl and acetate groups, which enhance its solubility and reactivity compared to its parent compound, dihydroxyanthraquinone. This makes it more versatile in various chemical reactions and applications, particularly in the field of energy storage and biological research.

Properties

CAS No.

70711-41-0

Molecular Formula

C26H36N4O10

Molecular Weight

564.6 g/mol

IUPAC Name

2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate

InChI

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4)

InChI Key

ZWCKUVMZBKQQRG-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO

Related CAS

65271-80-9 (Parent)

Synonyms

Acetate, Mitoxantrone
CL 232325
CL-232325
CL232325
DHAQ
Hydrochloride, Mitoxantrone
Mitoxantrone
Mitoxantrone Acetate
Mitoxantrone Hydrochloride
Mitozantrone
Mitroxone
Novantron
Novantrone
NSC 279836
NSC 287836
NSC 299195
NSC 301739
NSC 301739D
NSC-279836
NSC-287836
NSC-299195
NSC-301739
NSC-301739D
NSC279836
NSC287836
NSC299195
NSC301739
NSC301739D
Onkotrone
Pralifan
Ralenova

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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